N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide
Description
N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide is an organic compound belonging to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[2-(4-acetamidophenyl)-2-oxoethoxy]-N-benzylbenzamide |
InChI |
InChI=1S/C24H22N2O4/c1-17(27)26-21-12-10-19(11-13-21)23(28)16-30-22-9-5-8-20(14-22)24(29)25-15-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
XAWWTEZUNHPADF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. these conditions may not be suitable for all functionalized molecules. The use of solid acid catalysts and ultrasonic irradiation offers a more sustainable and efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of materials such as polymers and resins
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s benzamide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-3-[2-(4-acetamidophenyl)-2-oxoethoxy]benzamide include:
- N-benzylbenzamides
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
What sets this compound apart is its specific structure, which combines a benzyl group with a benzamide moiety. This unique combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
